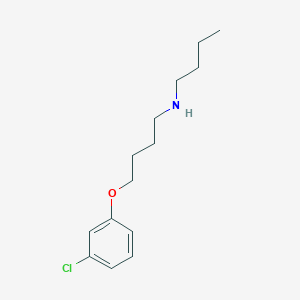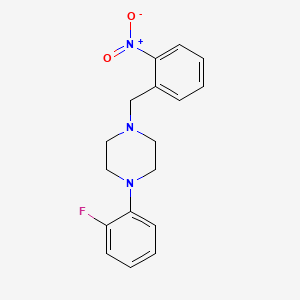![molecular formula C21H15ClF3NO2 B4959925 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4959925.png)
3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of benzamides and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide involves the inhibition of certain enzymes, such as histone deacetylases. This inhibition leads to changes in gene expression, which can have various biochemical and physiological effects. Additionally, this compound has been found to induce cell death in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in gene expression. This compound has also been found to induce cell death in cancer cells by activating certain pathways. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide in lab experiments is its potential use in cancer research. This compound has been found to have anti-cancer properties and may be useful in developing new cancer treatments. Additionally, its ability to inhibit certain enzymes makes it a useful tool for studying gene expression.
One limitation of using this compound in lab experiments is its potential toxicity. As with any synthetic compound, it is important to use caution when handling and working with this compound. Additionally, more research is needed to fully understand the potential side effects of this compound.
Orientations Futures
There are many future directions for the study of 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide. One potential direction is the further study of its anti-cancer properties. This compound may be useful in developing new cancer treatments or improving existing ones. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in treating inflammatory diseases.
Another future direction is the development of new synthetic compounds based on the structure of 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide. By modifying the structure of this compound, it may be possible to develop new compounds with improved properties or new applications in scientific research.
Conclusion:
In conclusion, 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects and may be useful in developing new cancer treatments or improving existing ones. While there are limitations to using this compound in lab experiments, its potential applications make it an important area of study for future research.
Méthodes De Synthèse
The synthesis of 3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with benzyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with 3-aminobenzoic acid to produce the final product. This synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide has been found to have potential applications in scientific research. It has been studied for its role in inhibiting the activity of certain enzymes, such as histone deacetylases, which play a role in gene expression. This compound has also been found to have anti-cancer properties and has been studied for its potential use in cancer research.
Propriétés
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO2/c22-16-9-10-19(18(12-16)21(23,24)25)26-20(27)15-7-4-8-17(11-15)28-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAVYYNMZJUZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)

![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)

![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-pyridinyl)propanamide](/img/structure/B4959877.png)
![3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate](/img/structure/B4959878.png)
![methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4959886.png)
![N-(2,3-dimethylphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4959889.png)

![3-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4959905.png)
![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4959914.png)
